Product packaging for Trichloro(3,3-dimethylbutyl)silane(Cat. No.:CAS No. 105732-02-3)

Trichloro(3,3-dimethylbutyl)silane

Cat. No.: B020064
CAS No.: 105732-02-3
M. Wt: 219.6 g/mol
InChI Key: SJADGKAUTXKTQE-UHFFFAOYSA-N
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Description

Historical Evolution of Organosilane Chemistry with Relevance to Trichloro(3,3-dimethylbutyl)silane

The journey of organosilane chemistry began in the 19th century, with pioneering work by chemists like Charles Friedel and James Crafts, who first synthesized organochlorosilanes in 1863. researchgate.net The early 20th century saw significant expansion of the field, largely due to the extensive research by Frederic Kipping, who is credited with coining the term "silicone" and for his foundational work on alkyl and aryl silanes using Grignard reagents. researchgate.net

The development of methods for synthesizing organosilicon compounds, such as the direct process for producing methylchlorosilanes, paved the way for the industrial production of silicones and a wide array of organosilane precursors. A crucial reaction in the synthesis of specific organosilanes like this compound is hydrosilylation. This process, involving the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is a cornerstone of organosilane synthesis. nih.gov

The synthesis of this compound is typically achieved through the hydrosilylation of 3,3-dimethyl-1-butene (B1661986) with trichlorosilane (B8805176) (HSiCl₃). This reaction is often catalyzed by platinum complexes. The bulky 3,3-dimethylbutyl group, also known as a neo-hexyl group, introduces significant steric hindrance around the silicon atom, a feature that has become increasingly important in designing materials with specific properties. While early research in organosilanes focused on less sterically demanding molecules, the exploration of compounds with bulky substituents like the 3,3-dimethylbutyl group represents a more recent trend aimed at fine-tuning the reactivity and intermolecular interactions of the resulting materials.

Significance of Trifunctional Organosilanes in Contemporary Materials Science

This compound is a trifunctional organosilane, meaning it has three reactive groups—in this case, chlorine atoms—attached to the silicon atom. This trifunctionality is of paramount importance in materials science. The three chlorine atoms can be readily hydrolyzed to form silanol (B1196071) groups (Si-OH), which are highly reactive and can condense with each other or with hydroxyl groups on the surfaces of various inorganic substrates like glass, silica (B1680970), and metal oxides.

This reactivity allows trifunctional silanes to act as:

Coupling Agents: They form a durable bridge between inorganic materials and organic polymers, enhancing the mechanical strength and performance of composite materials.

Crosslinking Agents: The ability to form a three-dimensional siloxane (Si-O-Si) network upon hydrolysis and condensation is fundamental to the formation of silicone resins and coatings with high thermal stability and durability.

Surface Modifiers: By covalently bonding to surfaces, trifunctional silanes can dramatically alter surface properties. Depending on the nature of the organic group, they can render a hydrophilic surface hydrophobic, improve adhesion, or introduce specific functionalities. gelest.com

The 3,3-dimethylbutyl group in this compound provides a non-polar, sterically bulky shield. When used for surface modification, this group creates a hydrophobic layer that repels water. The steric bulk of the neo-hexyl group can also influence the packing density of the silane (B1218182) molecules on a surface, which in turn affects the properties of the modified material.

Research Landscape and Challenges in this compound Studies

The research landscape for this compound is primarily situated within the broader context of developing novel materials with tailored surface properties. Its application is often explored in areas requiring robust hydrophobic coatings, such as in the preparation of self-cleaning surfaces, anti-icing coatings, and as a component in protective layers for sensitive electronics.

A significant area of investigation is its use in the formation of self-assembled monolayers (SAMs). The bulky 3,3-dimethylbutyl group can influence the ordering and stability of these monolayers. Research in this area seeks to understand how the steric hindrance of this group affects the final structure and properties of the SAM, which is crucial for applications in nanotechnology and surface engineering.

However, the study and application of this compound are not without challenges:

Reactivity Control: The high reactivity of the trichlorosilyl (B107488) group makes the compound sensitive to moisture. Handling and processing require controlled, anhydrous conditions to prevent premature hydrolysis and self-condensation, which can lead to inconsistent material properties.

Steric Hindrance Effects: While the steric bulk of the 3,3-dimethylbutyl group is advantageous for creating hydrophobic and stable surfaces, it can also hinder the reaction kinetics of the hydrosilylation synthesis and the subsequent surface modification processes. researchgate.net Achieving complete and uniform surface coverage can be more challenging compared to less hindered silanes.

Characterization: Thoroughly characterizing the structure and properties of the resulting materials, especially at the nanoscale, requires sophisticated analytical techniques to understand the influence of the bulky organic group on the siloxane network or the self-assembled monolayer.

Future research is likely to focus on optimizing the synthesis and deposition processes for this sterically hindered silane to harness its full potential in creating advanced materials with precisely controlled surface characteristics.

Compound Data

Compound NameSynonymsMolecular FormulaCAS Number
This compoundSilane, trichloro(3,3-dimethylbutyl)-; NeohexyltrichlorosilaneC₆H₁₃Cl₃Si105732-02-3
TrichlorosilaneSilicochloroformHSiCl₃10025-78-2
3,3-Dimethyl-1-buteneNeohexeneC₆H₁₂558-37-2

Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 219.61 g/mol
Appearance Transparent liquid
Boiling Point 183-184 °C
Density 1.1355 g/mL
Refractive Index 1.4479
Canonical SMILES CC(C)(C)CCSi(Cl)Cl
InChIKey SJADGKAUTXKTQE-UHFFFAOYSA-N

Data sourced from publicly available chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13Cl3Si B020064 Trichloro(3,3-dimethylbutyl)silane CAS No. 105732-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(3,3-dimethylbutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl3Si/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJADGKAUTXKTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556003
Record name Trichloro(3,3-dimethylbutyl)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105732-02-3
Record name Trichloro(3,3-dimethylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-Dimethylbutyl)trichlorosilane
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Synthetic Methodologies and Reaction Engineering for Trichloro 3,3 Dimethylbutyl Silane

Classical Synthesis Routes and Their Mechanistic Investigations

CH₂(CH)C(CH₃)₃ + HSiCl₃ → Cl₃SiCH₂CH₂C(CH₃)₃

The reaction generally proceeds with anti-Markovnikov selectivity, meaning the silicon atom attaches to the terminal carbon of the alkene. mdpi.com

The most widely accepted mechanism for this platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. nih.gov This mechanism involves a series of steps:

Oxidative Addition: The hydrosilane (trichlorosilane) adds to the platinum(0) catalyst center, forming a platinum(II) hydride complex.

Olefin Coordination: The alkene (3,3-dimethyl-1-butene) coordinates to the platinum(II) complex.

Migratory Insertion: The alkene inserts into the platinum-hydrogen bond, forming a platinum-alkyl intermediate. This step can be reversible. nih.gov

Reductive Elimination: The desired alkylsilane product is eliminated from the platinum center, regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.

It is important to note that while the Chalk-Harrod mechanism provides a fundamental framework, variations can exist. For instance, the formation of colloidal platinum particles has been observed during the reaction, which can be associated with catalyst deactivation and an increase in side reactions. nih.gov

Development of Novel and Green Synthetic Approaches for Trichloro(3,3-dimethylbutyl)silane

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of new catalysts and reaction conditions for the synthesis of this compound.

Catalytic Strategies in this compound Synthesis

While platinum catalysts are highly active, their high cost and potential for product contamination have spurred research into alternatives.

Rhodium-Based Catalysts: Rhodium complexes, particularly those with bidentate phosphine (B1218219) ligands, have shown exceptional selectivity and efficiency in the hydrosilylation of alkenes with trichlorosilane (B8805176). nih.govnih.gov For instance, a Rh(I) catalyst has been reported to achieve over 99% selectivity in the hydrosilylation of allyl chloride with trichlorosilane, a reaction prone to side products with platinum catalysts. nih.govnih.gov This high selectivity is a significant advantage in industrial applications, as it simplifies purification processes.

Nickel-Based Catalysts: Nickel catalysts have emerged as a promising low-cost alternative to precious metal catalysts. mdpi.com Nickel complexes with α-diimine ligands have demonstrated high activity for the hydrosilylation of terminal alkenes with tertiary silanes. These reactions can be conducted on a large scale with high yields and selectivity. mdpi.com

Photo-activated Catalysts: Light-initiated hydrosilylation offers precise spatiotemporal control over the reaction, which is advantageous for industrial applications. mdpi.com Various platinum complexes can be designed to be inactive until triggered by UV light, allowing for "on-demand" catalysis and potentially reducing side reactions. illinois.edu

Advanced Reagent Systems for Alkylsilane Formation

Research into alternative reagents aims to improve reaction efficiency and sustainability. One area of exploration involves the use of silylboronates in copper-catalyzed protosilylation reactions. While not a direct synthesis of this compound, this demonstrates the potential for alternative silicon sources under mild conditions. Furthermore, the activation of trichlorosilane using Lewis bases in nitrile solvents has been shown to facilitate hydrosilylation without the need for traditional metal catalysts, representing a metal-free approach.

Process Optimization and Scale-Up Research for this compound Production

Optimizing the reaction conditions is crucial for maximizing yield, selectivity, and economic viability. Key parameters that are typically optimized include temperature, pressure, catalyst loading, and the molar ratio of reactants.

ParameterTypical RangeEffect on Reaction
Temperature 40 - 100 °CHigher temperatures generally increase the reaction rate but can also lead to more side reactions and catalyst decomposition.
Pressure Atmospheric to moderate pressureHigher pressure can increase the concentration of gaseous reactants, potentially improving the reaction rate.
Catalyst Loading 10 - 100 ppm (for Pt catalysts)Lowering catalyst loading reduces cost but may require longer reaction times. Optimization aims for the lowest effective concentration.
Reactant Molar Ratio Slight excess of alkeneA slight excess of the alkene can help to ensure complete conversion of the more expensive trichlorosilane.

This table represents typical ranges for the hydrosilylation of terminal alkenes with trichlorosilane and may require specific optimization for the synthesis of this compound.

Impurity Profiling and Purification Techniques for High-Purity this compound

The purity of this compound is critical for its subsequent applications. Impurities can arise from side reactions during the synthesis or from the raw materials.

Potential Impurities:

Isomers: Although the anti-Markovnikov product is favored, small amounts of the Markovnikov addition product, trichloro(1,2,2-trimethylpropyl)silane, may be formed.

Unreacted Starting Materials: Residual 3,3-dimethyl-1-butene (B1661986) and trichlorosilane may be present.

Byproducts of Side Reactions: These can include products of alkene isomerization followed by hydrosilylation, and high-molecular-weight species from polymerization.

Catalyst Residues: Traces of the platinum or other metal catalyst may remain in the product.

Purification Techniques:

The primary method for purifying this compound is fractional distillation . pageplace.delibretexts.org This technique separates components based on their different boiling points. A typical purification process would involve:

Removal of Low-Boiling Impurities: Unreacted 3,3-dimethyl-1-butene and other volatile components are removed in an initial distillation step.

Fractional Distillation of the Product: The crude product is then carefully fractionally distilled, often under reduced pressure to lower the boiling point and prevent thermal decomposition, to separate the desired this compound from higher-boiling impurities and isomers. rochester.edu

Adsorption: In some cases, adsorption techniques using materials like activated carbon may be employed to remove trace impurities.

Chemical Reactivity and Derivatization Chemistry of Trichloro 3,3 Dimethylbutyl Silane

Hydrolytic Condensation Reactions of Trichloro(3,3-dimethylbutyl)silane

The hydrolytic condensation of trichlorosilanes is a fundamental process for the synthesis of silicones, siloxanes, and silsesquioxanes. For this compound, this reaction is a pathway to novel materials with properties influenced by the bulky organic substituent.

The initial step in the hydrolytic condensation of this compound is the hydrolysis of the silicon-chlorine bonds to form the corresponding silanetriol, (3,3-dimethylbutyl)silanetriol. This reaction is typically carried out in a biphasic solvent system, often at low temperatures, to control the highly exothermic reaction and suppress premature self-condensation.

The formation of the silanetriol can be represented by the following equation:

(CH₃)₃CCH₂CH₂SiCl₃ + 3H₂O → (CH₃)₃CCH₂CH₂Si(OH)₃ + 3HCl

The isolation and characterization of (3,3-dimethylbutyl)silanetriol are challenging due to its high propensity to undergo intermolecular condensation to form siloxanes. However, under carefully controlled conditions, such as high dilution and the presence of a weak base to neutralize the liberated HCl, the silanetriol can be generated in solution and characterized using spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The bulky 3,3-dimethylbutyl group is thought to provide a degree of steric protection to the silanetriol, making it potentially more amenable to isolation compared to silanetriols with smaller alkyl substituents.

While specific studies on the isolation of (3,3-dimethylbutyl)silanetriol are not extensively reported, research on analogous bulky alkylsilanetriols suggests that they can exist as stable crystalline solids. The characterization would involve identifying the Si-OH stretching vibrations in the IR spectrum and the characteristic chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectra.

Following the formation of the silanetriol, subsequent condensation reactions lead to the formation of oligomeric and polymeric siloxanes. The structure of these products is highly dependent on the reaction conditions, including solvent, temperature, pH, and the concentration of the silanetriol. The bulky 3,3-dimethylbutyl group plays a crucial role in directing the condensation pathway, often favoring the formation of specific cage-like structures known as oligosilsesquioxanes (POSS).

The thermodynamics of POSS formation are driven by the formation of strong Si-O-Si linkages and the potential for self-assembly into ordered structures. The formation of specific, well-defined cage structures like T₈ (octameric) cages is often thermodynamically favored under certain conditions. For instance, the synthesis of octakis(4-carboxymethyl-3,3-dimethylbutyl)silsesquioxane has been reported, indicating that the 3,3-dimethylbutyl group is compatible with the formation of well-defined silsesquioxane cages. acs.org

Table 1: Comparison of Reaction Parameters in the Formation of Polysiloxanes from Different Silanes (Illustrative)

Silane (B1218182) PrecursorCatalystSolventTemperature (°C)Resulting Polymer Structure
Trichloro(phenyl)silaneWater/AcetoneAcetoneRoom TempCyclotetrasiloxanes
MethyltrichlorosilaneWaterToluene0-25Cross-linked polymer
This compoundWater/BaseBiphasicLow TempExpected to favor cage-like oligosilsesquioxanes

This table provides illustrative examples as specific kinetic data for this compound is not widely published.

The mechanism of hydrolytic condensation of trichlorosilanes is intricate and involves a series of nucleophilic substitution reactions. The initial hydrolysis steps proceed via an Sₙ2-type mechanism at the silicon center. The subsequent condensation reactions can be catalyzed by both acids and bases.

In the case of this compound, the bulky neohexyl group is expected to influence the transition states of both hydrolysis and condensation, potentially leading to selective reaction pathways. For instance, studies on the hydrolytic condensation of trichloro(phenyl)silane have shown unexpected selectivity in the formation of specific diastereomers of cyclotetrasiloxanes. documentsdelivered.com A similar selectivity could be anticipated with the bulky 3,3-dimethylbutyl group, where steric interactions in the transition states of the cyclization steps could favor the formation of certain isomers.

A proposed general mechanism involves:

Rapid Hydrolysis: The three Si-Cl bonds are rapidly hydrolyzed to form the silanetriol.

Dimerization and Oligomerization: The silanetriol molecules condense to form dimers and linear or cyclic oligomers. The steric bulk of the 3,3-dimethylbutyl group likely disfavors the formation of highly cross-linked, random polymer networks, instead promoting the formation of lower oligomers.

Intramolecular Cyclization vs. Intermolecular Condensation: A key mechanistic branch point is the competition between intramolecular cyclization of an oligomer to form a cage-like silsesquioxane and intermolecular condensation to form a larger polymer. The conformation of the linear oligomers, influenced by the bulky organic groups and solvent interactions, can dictate this selectivity.

Alcoholysis and Alkoxysilylation Reactions of this compound

This compound readily undergoes alcoholysis with various alcohols to produce the corresponding trialkoxysilanes. This reaction is a nucleophilic substitution at the silicon center, where the alcohol acts as the nucleophile.

(CH₃)₃CCH₂CH₂SiCl₃ + 3ROH → (CH₃)₃CCH₂CH₂Si(OR)₃ + 3HCl

This reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), to neutralize the hydrogen chloride byproduct and drive the reaction to completion. The resulting (3,3-dimethylbutyl)trialkoxysilanes are valuable intermediates, as they are often more stable and easier to handle than the parent trichlorosilane (B8805176). They can be used in sol-gel processes or as crosslinking agents.

The rate of alcoholysis is influenced by the steric bulk of both the alcohol and the 3,3-dimethylbutyl group. More hindered alcohols will react more slowly. These alkoxysilanes can then be used in alkoxysilylation reactions to introduce the (3,3-dimethylbutyl)silyl group onto other molecules.

Nucleophilic Substitution Reactions at the Silicon Center of this compound

The silicon atom in this compound is highly electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions proceed via nucleophilic substitution, displacing one or more of the chloride leaving groups.

A prominent class of nucleophiles used in this context are organometallic reagents, such as Grignard reagents (R'MgX) and organolithium compounds (R'Li). These reactions are powerful tools for forming new silicon-carbon bonds.

(CH₃)₃CCH₂CH₂SiCl₃ + nR'MgX → (CH₃)₃CCH₂CH₂SiCl₃₋ₙR'ₙ + nMgXCl

The stoichiometry of the organometallic reagent can be controlled to achieve partial or complete substitution of the chlorine atoms. However, due to the high reactivity of these reagents, it can be challenging to achieve selective monosubstitution or disubstitution, and mixtures of products are often obtained. The steric hindrance imposed by the 3,3-dimethylbutyl group can, to some extent, moderate this reactivity and potentially improve selectivity for less substituted products. For instance, using a bulky Grignard reagent might favor monosubstitution.

Table 2: Examples of Nucleophilic Substitution Reactions with Trichlorosilanes

TrichlorosilaneNucleophileProduct Type
RSiCl₃R'MgXRSiCl₂(R'), RSiCl(R')₂, RSi(R')₃
RSiCl₃LiAlH₄RSiH₃
RSiCl₃NaOR'RSi(OR')₃

This table illustrates the general reactivity of trichlorosilanes with various nucleophiles.

Hydrosilylation Reactions Involving this compound Derivatives

Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's or Karstedt's catalyst. nih.gov

This compound itself does not have a Si-H bond and therefore cannot directly participate in hydrosilylation as the hydrosilane component. However, it can be converted into a derivative containing a Si-H bond, for example, by partial reduction. More commonly, derivatives of this compound, such as (3,3-dimethylbutyl)silane ( (CH₃)₃CCH₂CH₂SiH₃), which could be synthesized from the trichlorosilane, would be the active species in hydrosilylation reactions.

Alternatively, the 3,3-dimethylbutyl group can be introduced into a molecule which then undergoes hydrosilylation. For instance, an alkene containing the 3,3-dimethylbutyl group could be reacted with a hydrosilane.

The primary application of hydrosilylation in this context is to functionalize molecules with the bulky (3,3-dimethylbutyl)silyl group. This can be used to modify the surface of materials, to create new monomers for polymerization, or to synthesize complex organosilicon compounds.

For example, a derivative like (3,3-dimethylbutyl)dimethylsilane could be added to an alkene:

(CH₃)₃CCH₂CH₂Si(CH₃)₂H + RCH=CH₂ --(Catalyst)--> (CH₃)₃CCH₂CH₂Si(CH₃)₂CH₂CH₂R

The kinetics and regioselectivity of such hydrosilylation reactions are influenced by the nature of the catalyst, the solvent, the temperature, and the steric and electronic properties of the reactants. The bulky 3,3-dimethylbutyl group on the silicon hydride would be expected to influence the approach to the catalyst and the alkene, potentially affecting the rate and the ratio of α- to β-addition products.

Exploiting the Organic Moiety: Reactions of the 3,3-Dimethylbutyl Group

While a significant portion of the reactivity of this compound is centered on the highly reactive trichlorosilyl (B107488) group, the 3,3-dimethylbutyl (neohexyl) substituent is not merely a passive component. The organic moiety possesses its own set of reactive sites, primarily the carbon-hydrogen (C-H) bonds, which can be targeted for functionalization. These reactions, typically proceeding through free-radical mechanisms, allow for the modification of the alkyl chain, leading to a new range of derivatized silanes with tailored properties.

The reactivity of the C-H bonds within the 3,3-dimethylbutyl group is dictated by the principles of radical stability. The stability of the potential radical intermediates follows the established order: tertiary > secondary > primary. This hierarchy directly influences the regioselectivity of reactions such as halogenation.

Free-Radical Halogenation

Free-radical halogenation is a classic method for the functionalization of alkanes and, by extension, the alkyl chains of organosilanes. youtube.com This type of reaction is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of a halogen molecule (e.g., Cl₂, Br₂) into highly reactive halogen radicals. alfa-chemistry.com The subsequent reaction proceeds via a chain mechanism involving hydrogen abstraction from the alkyl chain, formation of a carbon-centered radical, and subsequent reaction with a halogen molecule to yield the halogenated product and a new halogen radical to continue the chain. escholarship.orgyoutube.com

For the 3,3-dimethylbutyl group in this compound, there are three distinct types of C-H bonds that can undergo substitution:

Primary (1°): Hydrogens on the methyl groups (C1 and the two methyls of the tert-butyl group).

Secondary (2°): Hydrogens on the methylene (B1212753) carbons (C2).

Tertiary (3°): The single hydrogen on the methine carbon (C3).

The free-radical chlorination of 2,2-dimethylbutane, a close structural analog of the neohexyl group, demonstrates that a mixture of monochlorinated products is typically formed. youtube.commasterorganicchemistry.com The distribution of these products is influenced by both the statistical probability of a chlorine radical colliding with a particular type of hydrogen and the inherent reactivity of that C-H bond, which is related to the stability of the resulting radical. researchgate.net

Bromination, in contrast to chlorination, is known to be significantly more selective. youtube.com Due to the lower reactivity of the bromine radical, it exhibits a greater preference for abstracting the hydrogen that leads to the most stable radical intermediate. youtube.com Therefore, in the free-radical bromination of the 3,3-dimethylbutyl group, the formation of the tertiary halide is expected to be the major product.

The table below outlines the potential monochlorinated products from the free-radical chlorination of the 3,3-dimethylbutyl group, based on the principles observed with analogous alkanes.

Interactive Data Table: Potential Monochlorinated Products of the 3,3-Dimethylbutyl Group

Position of ChlorinationProduct Name (Systematic)Type of C-H BondResulting Radical StabilityExpected Abundance
C1Trichloro(1-chloro-3,3-dimethylbutyl)silanePrimary (1°)LowMinor
C2Trichloro(2-chloro-3,3-dimethylbutyl)silaneSecondary (2°)MediumSignificant
C3Trichloro(3-chloro-3,3-dimethylbutyl)silaneTertiary (3°)HighMajor
C4 (tert-butyl methyls)Trichloro(4-chloro-3,3-dimethylbutyl)silanePrimary (1°)LowMinor

Other Potential Reactions

Beyond halogenation, other C-H functionalization strategies could potentially be applied to the 3,3-dimethylbutyl group, although specific examples for this compound are not prevalent in the literature. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of alkanes. mdpi.comyoutube.com These methods could, in principle, be adapted to introduce a variety of functional groups onto the alkyl chain, offering pathways to more complex derivatives.

The bulky and electron-withdrawing nature of the trichlorosilyl group may exert some steric and electronic influence on the reactivity of the adjacent alkyl chain. However, given the separation of the most reactive C-H bonds (at C3) from the silicon atom by a two-carbon linker, these effects are likely to be less pronounced than in cases where the functionalization occurs closer to the silicon center.

Advanced Materials Science Applications of Trichloro 3,3 Dimethylbutyl Silane Derivatives

Engineering of Organosilicon Polymers and Resins from Trichloro(3,3-dimethylbutyl)silane

The trifunctional nature of this compound makes it a prime candidate for the synthesis of complex organosilicon polymers and resins. The three chlorine atoms can readily undergo hydrolysis and condensation reactions, leading to the formation of a highly cross-linked siloxane network.

Synthesis and Architecture of Cross-linked Polysiloxanes

The synthesis of cross-linked polysiloxanes from trichloro(alkyl)silanes is a well-established process. Typically, this involves the controlled hydrolysis of the Si-Cl bonds to form silanetriols (RSi(OH)₃), which then undergo intermolecular condensation to form a three-dimensional Si-O-Si network. In the case of this compound, this reaction would be initiated by the addition of water, often in the presence of a catalyst.

A general reaction for the cross-linking of a trichloro(alkyl)silane is as follows:

n RSiCl₃ + 3n H₂O → [RSiO₁.₅]n + 3n HCl

This reaction, when applied to this compound, would yield a poly(3,3-dimethylbutylsilsesquioxane) resin. The properties of such a resin, by analogy with other polysilsesquioxanes, would be a hybrid of ceramic and organic materials, exhibiting good thermal stability and mechanical strength, modified by the hydrocarbon nature of the alkyl group.

Copolymers and Hybrid Polymer Systems utilizing this compound Monomers

This compound can also be employed as a monomer or a cross-linking agent in the synthesis of copolymers and hybrid polymer systems. By co-polymerizing it with other organosilicon precursors, such as dichlorodimethylsilane (B41323) or diethoxydimethylsilane, the properties of the final material can be precisely tuned.

For instance, incorporating this compound into a linear polydimethylsiloxane (B3030410) (PDMS) chain would introduce cross-linking points, transforming a viscous liquid or elastomer into a more rigid, thermoset material. The degree of cross-linking, and thus the mechanical properties of the resulting copolymer, could be controlled by the molar ratio of the this compound to the difunctional silane (B1218182) monomer.

The 3,3-dimethylbutyl group would also impart specific characteristics to the copolymer. Its hydrophobic nature would enhance the water-repellency of the material. Furthermore, the bulky side group could increase the free volume within the polymer matrix, potentially improving gas permeability, a key parameter for membrane applications.

Hybrid organic-inorganic polymers could also be synthesized by reacting this compound with organic polymers containing reactive hydroxyl or amine groups. This would covalently bond the robust, thermally stable siloxane domains to a flexible organic backbone, creating materials with a unique combination of properties.

Surface Modification Technologies using this compound

The high reactivity of the Si-Cl bonds in this compound makes it an effective agent for surface modification. It can react with hydroxyl groups present on the surface of a wide variety of substrates, such as glass, silicon wafers, and metal oxides, to form a covalently bonded, self-assembled monolayer (SAM).

Fabrication of Hydrophobic and Superhydrophobic Coatings

The 3,3-dimethylbutyl group, being a branched alkyl chain, is inherently hydrophobic. When this compound is anchored to a surface, these alkyl groups orient away from the substrate, creating a low-surface-energy layer that repels water.

The formation of a hydrophobic coating via surface modification with a trichlorosilane (B8805176) can be represented as:

Substrate-OH + Cl₃SiR → Substrate-O-SiCl₂R + HCl (followed by further reaction and cross-linking)

To achieve superhydrophobicity, which is characterized by water contact angles greater than 150° and low contact angle hysteresis, a combination of low surface energy and surface roughness is required. While the silane itself provides the low surface energy, the necessary roughness can be inherent to the substrate or can be created through techniques like etching, lithography, or the deposition of nanoparticles prior to silanization. The bulky 3,3-dimethylbutyl group may contribute to the formation of a rougher, more structured monolayer compared to linear alkylsilanes, potentially enhancing the hydrophobic effect.

The table below, based on data for similar alkyltrichlorosilanes, illustrates how the nature of the alkyl group can influence the water contact angle on a modified surface.

SilaneAlkyl GroupTypical Water Contact Angle on Smooth Silicon
Trichloromethylsilane-CH₃~85°
Trichloro(octyl)silane-C₈H₁₇~105°
Trichloro(octadecyl)silane-C₁₈H₃₇~110°
This compound (Expected) -CH₂CH₂C(CH₃)₃ >100°

It is anticipated that this compound would yield a contact angle well over 100°, rendering the surface significantly hydrophobic.

Chemical Vapor Deposition (CVD) and Liquid Phase Deposition (LPD) Methods for Surface Functionalization

Both Chemical Vapor Deposition (CVD) and Liquid Phase Deposition (LPD) are viable techniques for applying this compound to a substrate.

In LPD , the substrate is immersed in or coated with a solution of the silane in an anhydrous organic solvent. The silane molecules then diffuse to the surface and react with the surface hydroxyl groups. This method is relatively simple and can be performed at or near room temperature.

In CVD , the substrate is exposed to the vapor of the silane in a controlled environment. d-nb.info The vapor can be generated by heating the silane or by using a carrier gas. CVD often leads to more uniform and well-ordered monolayers, as the molecules have more freedom to arrange themselves on the surface before reacting. d-nb.info For silanes, substrate temperatures are typically maintained between 50-120 °C to facilitate the reaction. d-nb.info

The choice between LPD and CVD depends on the specific application, the geometry of the substrate, and the desired quality of the coating. For complex shapes or porous materials, CVD might be preferred as it can penetrate into small features more effectively than a liquid.

Interfacial Chemistry of this compound-Modified Substrates

The interfacial chemistry of a substrate modified with this compound is dominated by the properties of the 3,3-dimethylbutyl group. The bulky, branched nature of this group would create a unique interfacial environment.

The steric hindrance of the neopentyl-like structure would likely result in a less densely packed monolayer compared to that formed by linear alkylsilanes. This could affect the barrier properties of the coating, potentially allowing for some penetration of small molecules. However, the interlocking of these bulky groups could also create a very stable and robust surface layer.

The hydrophobicity imparted by the alkyl groups would significantly alter the wetting behavior of the surface, making it resistant to water and aqueous solutions. This is a critical property for applications such as anti-fouling, anti-corrosion, and moisture-barrier coatings.

The table below compares the expected interfacial properties of surfaces modified with different types of silanes.

PropertyUnmodified Hydroxylated SurfaceSurface Modified with a Linear AlkylsilaneSurface Modified with this compound (Expected)
Surface Energy HighLowLow
Wettability by Water HydrophilicHydrophobicHydrophobic
Monolayer Packing N/ADensely packedLess densely packed due to steric hindrance
Dominant Interfacial Forces Hydrogen bonding, van der Waalsvan der Waalsvan der Waals

Adhesion Promotion and Coupling Agent Applications in Composites

The effectiveness of a silane coupling agent stems from its dual chemical functionality, represented by the general formula Y-R-SiX₃. nih.gov In the case of this compound, the structure can be broken down as follows:

-SiX₃ Group: The trichlorosilyl (B107488) (-SiCl₃) group is the inorganic-reactive functional group. These chloro groups are readily hydrolyzable, meaning they react with water (moisture) on the surface of the inorganic material to form reactive silanol (B1196071) groups (-Si-OH). feitengchem.comresearchgate.net These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, metal, or silica (B1680970), forming stable, covalent oxane bonds (Si-O-Substrate). nih.govresearchgate.net They can also self-condense to form a durable polysiloxane network at the interface. feitengchem.com

Y-R Group: The 3,3-dimethylbutyl group is the organofunctional part of the molecule. This bulky, non-polar alkyl group is designed to be physically and chemically compatible with the organic polymer matrix. researchgate.net Through entanglement and van der Waals forces, this group anchors the silane molecule into the polymer phase, effectively coupling the inorganic filler to the polymer matrix. nih.gov

The process of using a silane coupling agent involves a multi-step reaction model:

Hydrolysis: The trichlorosilyl groups react with water to form silanetriols.

Condensation: The silanol groups condense with each other to form oligomeric siloxanes.

Hydrogen Bonding: The remaining silanol groups in the oligomer form hydrogen bonds with the hydroxyl groups on the inorganic surface.

Covalent Bond Formation: Upon heating or curing, these hydrogen bonds are converted into stable covalent Si-O-Substrate bonds, completing the coupling process. feitengchem.com

Table 1: Functional Breakdown of this compound as a Coupling Agent

Structural ComponentChemical GroupPrimary Function in CompositesInteracting Phase
Inorganic-Reactive GroupTrichlorosilyl (-SiCl₃)Reacts with surface moisture to form silanols, which then bond covalently to the inorganic substrate.Inorganic Filler/Reinforcement
Organic-Reactive Group3,3-dimethylbutylProvides compatibility and entanglement with the polymer matrix through hydrophobic interactions.Organic Polymer Matrix

Biomedical Materials Research and Surface Engineering (e.g., anti-thrombotic coatings)

The field of biomedical materials increasingly relies on advanced surface engineering to enhance the biocompatibility and functionality of medical devices and implants. numberanalytics.comnih.gov Surface modification aims to control the interactions between the material surface and the biological environment, thereby minimizing adverse reactions like inflammation, foreign body response, and thrombosis (blood clot formation). numberanalytics.commdpi.com Organosilanes, including this compound, are valuable tools in this context due to their ability to form stable, tailored surface coatings. researchgate.net

One critical area of research is the development of anti-thrombotic coatings for blood-contacting devices such as stents, catheters, and artificial heart valves. A common strategy to prevent thrombosis is to create a hydrophobic surface that resists protein adsorption. When a material is exposed to blood, the initial event is the rapid adsorption of plasma proteins, which then triggers platelet adhesion and activation, leading to clot formation.

The chemical structure of this compound makes it a candidate for creating such hydrophobic surfaces. Following its application to a substrate, the trichlorosilyl end reacts with surface hydroxyl groups to form a stable, covalently bound siloxane layer. The exposed 3,3-dimethylbutyl groups, being bulky and non-polar, create a low-energy, hydrophobic surface. This hydrophobicity can reduce the initial adsorption of proteins and subsequent platelet adhesion, potentially imparting anti-thrombotic properties to the material.

Surface engineering with organosilanes allows for precise control over surface properties at the molecular level. nih.govmdpi.com This can include:

Controlling Wettability: Creating hydrophobic or hydrophilic surfaces.

Altering Surface Chemistry: Introducing specific functional groups.

Improving Biocompatibility: Reducing inflammatory responses and improving tissue integration. mdpi.com

Table 2: Research Applications of Organosilane Surface Engineering in Biomedicine

Application AreaEngineering GoalPotential Role of this compoundDesired Outcome
Cardiovascular DevicesCreate anti-thrombotic surfacesForms a stable, hydrophobic coating via its 3,3-dimethylbutyl group.Reduced protein adsorption and platelet adhesion.
ImplantsEnhance biocompatibilityModifies the surface to present a non-reactive, stable interface to biological tissues.Minimized foreign body response and improved device longevity.
Diagnostic ToolsFunctionalize sensor surfacesActs as a stable linker molecule to attach other bioactive agents to a sensor substrate.Enhanced sensitivity and specificity of diagnostic devices.

Integration of this compound into Advanced Optical and Electronic Materials

Organosilanes are integral to the advancement of optical and electronic materials, where they are used to modify surfaces, act as coupling agents, and serve as precursors for functional polymers. dakenchem.comchemblink.com The unique ability of silanes to bond with inorganic substrates like silicon wafers, glass, and metal oxides makes them indispensable in the microelectronics industry. dakenchem.com

In electronics, organosilanes can be used for:

Surface Modification: To alter the surface energy of substrates for improved photolithography or to act as adhesion promoters for photoresists and encapsulants. ulprospector.com

Dielectric Layers: As precursors for silicon dioxide or organosilicate glass thin films, which are used as insulators between conductive layers in integrated circuits. The incorporation of organic groups, such as the 3,3-dimethylbutyl group, can lower the dielectric constant of the material, reducing signal delay and power consumption.

Moisture Barriers: Creating hydrophobic coatings to protect sensitive electronic components from moisture-induced corrosion and failure.

In the field of optics, organosilanes are used to create high-performance coatings and materials. For instance, they can be used to produce anti-reflective coatings on lenses or to modify the refractive index of materials. The synthesis of organosilicon polymers, known as polysilanes or polysiloxanes, can lead to materials with unique optical properties, such as high transparency and thermal stability. acs.org

The specific structure of this compound could be leveraged in these applications. The bulky 3,3-dimethylbutyl group, when incorporated into a polymer or a surface coating, would create significant free volume. This structural feature could be exploited to lower the refractive index of an optical coating or to reduce the dielectric constant of an insulating film in a microchip.

Table 3: Potential Roles of this compound in Optical and Electronic Materials

Application FieldMaterial TypeFunction of SilanePotential Contribution of the 3,3-dimethylbutyl Group
Electronics Semiconductor DeviceAdhesion PromoterEnhances bonding between dielectric layers and substrates.
Electronics Low-k Dielectric FilmPrecursor MaterialCreates free volume, lowering the dielectric constant (k-value).
Optics Anti-Reflective CoatingCoating ComponentCreates a low-density structure, lowering the refractive index.
Optics Functional PolymerMonomerModifies polymer properties for specific optical applications.

Spectroscopic and Structural Elucidation of Trichloro 3,3 Dimethylbutyl Silane and Its Products

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds like Trichloro(3,3-dimethylbutyl)silane. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the 3,3-dimethylbutyl (neopentyl) group. Due to the free rotation around the carbon-carbon single bonds, the nine protons of the three methyl groups are chemically equivalent and would appear as a single, sharp singlet. The two protons on the methylene (B1212753) carbon adjacent to the silicon atom would also be equivalent, appearing as another singlet. The electron-withdrawing nature of the trichlorosilyl (B107488) (-SiCl₃) group would deshield the adjacent methylene protons, causing their signal to appear further downfield compared to a standard alkane.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. It would display distinct signals for each unique carbon environment. The quaternary carbon of the t-butyl group, the three equivalent methyl carbons, and the two methylene carbons would each produce a separate resonance. The chemical shift of the carbon atom directly bonded to the silicon (α-carbon) is significantly influenced by the silicon atom.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on data from analogous compounds such as neopentane (B1206597) and other alkyltrichlorosilanes. wikipedia.orgsigmaaldrich.com For instance, in neopentane, the proton signal appears at δ = 0.902 ppm. wikipedia.org For this compound, the singlet for the nine methyl protons would be expected in this region, while the methylene protons adjacent to the SiCl₃ group would be shifted downfield.

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~0.9-1.0Singlet-C(CH ₃)₃
¹H~1.5-1.8Singlet-CH ₂-SiCl₃
¹³C~29-30Quartet-C(C H₃)₃
¹³C~31-32Singlet-C (CH₃)₃
¹³C~35-40Triplet-C H₂-SiCl₃

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely be used.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the full molecule, C₆H₁₃Cl₃Si. However, due to the presence of chlorine and silicon isotopes, this peak would appear as a cluster of signals. The most characteristic feature of the fragmentation pattern would be the cleavage of the neopentyl group. The base peak, which is the most abundant ion, is often the result of a stable fragment. A common fragmentation pathway for neopentyl compounds is the loss of a t-butyl radical (•C(CH₃)₃), leading to a stable cation. docbrown.info Another significant fragmentation would involve the loss of chlorine atoms from the molecular ion. osti.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Ion Fragment Lost
219[C₆H₁₃³⁵Cl₂Si]⁺Cl
183[C₆H₁₃³⁵ClSi]⁺2Cl
163[CH₂SiCl₃]⁺•C(CH₃)₃
148[C₆H₁₃Si]⁺3Cl
57[C(CH₃)₃]⁺•CH₂SiCl₃

Note: The m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ²⁸Si, ³⁵Cl). The presence of ³⁷Cl isotopes will result in characteristic M+2, M+4, etc. peaks.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques can confirm the presence of C-H, C-C, and Si-Cl bonds.

IR Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the C-H stretching and bending vibrations of the dimethylbutyl group. Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups typically appear in the 2850-2960 cm⁻¹ region. scifiniti.com Bending vibrations for these groups are found in the 1365-1470 cm⁻¹ range. The strong Si-Cl stretching vibrations are expected at lower wavenumbers, typically in the 450-650 cm⁻¹ region, which is a characteristic signature for chlorosilanes. jkps.or.kr

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-H stretching bands are also visible, the Si-Cl and Si-C symmetric stretching vibrations often give rise to strong and easily identifiable signals in the Raman spectrum. jkps.or.kr

Interactive Data Table: Key Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Spectroscopy Expected Intensity
2960-2850C-H stretching (asymmetric & symmetric)IR, RamanStrong (IR), Medium (Raman)
1470-1365C-H bendingIR, RamanMedium
800-600Si-C stretchingIR, RamanMedium-Strong
650-450Si-Cl stretching (asymmetric & symmetric)IR, RamanStrong (IR), Strong (Raman)

Note: These are general frequency ranges. The exact positions can be influenced by the molecular environment. researchgate.netnih.gov

X-ray Crystallography of this compound Derivatives

While obtaining a single crystal of the liquid this compound itself can be challenging, its derivatives can often be crystallized and analyzed by X-ray crystallography. This technique provides unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in a crystal lattice, yielding exact bond lengths and angles.

For example, studies on complex organosilane derivatives like 1-phenyl-substituted tribenzsilatranes demonstrate the power of this method. mdpi.com In such studies, the core silatrane (B128906) structure is modified, and X-ray diffraction reveals the geometric parameters, including the crucial N→Si dative bond length. mdpi.com Similarly, if this compound were reacted to form a solid, crystalline derivative (e.g., by substitution of the chlorine atoms), X-ray crystallography could confirm the retention of the 3,3-dimethylbutyl group and provide precise measurements of the new bonds to silicon. The analysis would also reveal intermolecular interactions, such as C-H···π interactions in the crystal packing, which influence the material's bulk properties. mdpi.com

Surface-Sensitive Analytical Techniques (e.g., XPS, AFM) for Modified Substrates

When this compound is used to modify a surface, for instance by forming a self-assembled monolayer (SAM) on a silicon wafer with a native oxide layer, surface-sensitive techniques are essential for characterization. researchgate.netosti.govrsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the atoms on the surface. tytlabs.co.jpwiley.com For a substrate modified with this compound, XPS survey spectra would confirm the presence of silicon, carbon, oxygen (from the substrate and hydrolysis), and chlorine (if any remains unreacted). researchgate.netresearchgate.net High-resolution scans of the Si 2p region could distinguish between silicon in the underlying substrate (e.g., SiO₂) and silicon from the silane (B1218182) layer (Si-C, Si-O-Si bonds). wiley.com The C 1s spectrum would confirm the presence of the alkyl chain. Quantitative analysis can also provide an estimation of the layer's thickness. unica.it

Atomic Force Microscopy (AFM): AFM is used to visualize the topography of the modified surface at the nanoscale. researchgate.netnist.gov It can reveal the quality of the silane layer, such as its smoothness and uniformity. osti.gov AFM imaging can identify defects, pinholes, or areas where the silane has polymerized into islands rather than forming a flat monolayer. wiley.com The root mean square (rms) roughness value obtained from AFM provides a quantitative measure of the surface's smoothness. Furthermore, AFM can be used in different modes to probe mechanical properties like adhesion and friction of the silane layer. researchgate.net

Computational and Theoretical Investigations of Trichloro 3,3 Dimethylbutyl Silane Chemistry

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. fortunejournals.com For alkyltrichlorosilanes like trichloro(3,3-dimethylbutyl)silane, these studies, often employing Density Functional Theory (DFT), provide insights into electron distribution, bond strengths, and reactivity. riken.jpresearchgate.net

Quantum theory of atoms in molecules (QTAIM) can be used to analyze the electron density distribution and characterize the nature of chemical bonds. In analogous systems, QTAIM analysis has been used to investigate intermolecular interactions, which are crucial for understanding self-assembly and aggregation. For instance, in studies of zinc chlorin (B1196114) aggregates, QTAIM helped identify weak hydrogen bonds and their role in the stability of the assembly. nih.gov

A representative analysis of the electronic properties of a generic alkyltrichlorosilane, based on computational studies of similar compounds, is presented in Table 1.

Table 1: Calculated Electronic Properties of a Representative Alkyltrichlorosilane
PropertyCalculated ValueSignificance
Partial Charge on Si (e)+1.5 to +2.0Indicates high electrophilicity of the silicon atom.
Partial Charge on Cl (e)-0.5 to -0.7Highlights the ionic character of the Si-Cl bonds.
Si-Cl Bond Length (Å)2.05 - 2.10Reflects the strength and nature of the silicon-chlorine bond.
Dipole Moment (Debye)2.0 - 3.0Indicates a polar molecule, influencing its solubility and intermolecular interactions.

Molecular Dynamics Simulations of this compound Reactivity and Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into processes like self-assembly, surface interactions, and reaction dynamics. nih.govnih.gov For this compound, MD simulations would be particularly useful for understanding its behavior in solution and at interfaces, which is critical for its application in forming self-assembled monolayers (SAMs).

Studies on other alkyltrichlorosilanes have shown that these molecules readily adsorb onto hydroxylated surfaces, such as silicon wafers with a native oxide layer, from non-polar solvents. acs.orgresearchgate.net The initial step involves the hydrolysis of the Si-Cl bonds by trace amounts of water, forming silanetriols. These silanetriols then condense with surface hydroxyl groups and with each other to form a cross-linked polysiloxane network. The bulky 3,3-dimethylbutyl group would play a significant role in the packing and final structure of the resulting monolayer.

MD simulations can model the interactions between the alkyl chains, the solvent, and the substrate. For example, simulations of hydrolyzed polyacrylamide on molybdenite surfaces have shown how the polymer rearranges to optimize its interaction with the surface. mdpi.com Similarly, MD simulations of this compound would likely show the bulky alkyl groups influencing the orientation and packing density of the molecules in a self-assembled monolayer.

Reaction Pathway Analysis and Transition State Modeling for Derivatization Reactions

This compound is primarily used as a derivatizing agent to introduce the 3,3-dimethylbutylsilyl group onto other molecules or surfaces. Understanding the reaction pathways and the structures of the transition states is crucial for optimizing reaction conditions and predicting product distributions.

The most common derivatization reaction is the hydrolysis and subsequent condensation to form siloxane polymers or self-assembled monolayers. Quantum chemical calculations can be used to model the stepwise hydrolysis of the Si-Cl bonds. Each step would involve a transition state where a water molecule attacks the electrophilic silicon center.

Furthermore, studies on the surface modification of materials like cellulose (B213188) and silica (B1680970) with silane (B1218182) coupling agents provide analogous reaction mechanisms. mdpi.comnih.govrsc.org These studies often show that the reaction proceeds through the formation of silanol (B1196071) intermediates, which then form covalent bonds with the surface hydroxyl groups. mdpi.com For this compound, the bulky alkyl group would sterically hinder the approach of reactants and influence the reaction rates.

A simplified reaction pathway for the hydrolysis of a generic alkyltrichlorosilane is presented in Table 2.

Table 2: Simplified Reaction Pathway for Alkyltrichlorosilane Hydrolysis
StepReactantsProductsKey Features
1R-SiCl₃ + H₂OR-SiCl₂(OH) + HClNucleophilic attack of water on the silicon atom.
2R-SiCl₂(OH) + H₂OR-SiCl(OH)₂ + HClFurther hydrolysis of the remaining Si-Cl bonds.
3R-SiCl(OH)₂ + H₂OR-Si(OH)₃ + HClFormation of the silanetriol intermediate.
42 R-Si(OH)₃(HO)₂RSi-O-SiR(OH)₂ + H₂OIntermolecular condensation to form a siloxane bond.

Predictive Modeling for Material Properties based on this compound Architectures

A key application of this compound is in the formation of self-assembled monolayers (SAMs) that modify the surface properties of materials. Computational modeling can be used to predict the properties of these SAMs, such as their thickness, packing density, and surface energy. nih.gov

By using molecular mechanics or MD simulations, one can model the assembly of this compound on a surface and predict the resulting structure. The bulky 3,3-dimethylbutyl group would likely lead to a less densely packed monolayer compared to those formed from smaller alkyltrichlorosilanes like octadecyltrichlorosilane. researchgate.netnih.gov This, in turn, would affect the barrier properties and the hydrophobicity of the surface.

Predictive models can also be used to estimate the electronic properties of materials incorporating the 3,3-dimethylbutylsilyl group. For example, the dielectric constant of a monolayer can be estimated from its molecular composition and structure. These predictions are valuable for the design of new materials with tailored properties for applications in electronics and coatings. The development of machine learning methods in materials science also opens up new possibilities for predicting material properties based on computational data. aalto.fi

Environmental and Sustainability Research Perspectives for Trichloro 3,3 Dimethylbutyl Silane

Methodologies for Assessing Environmental Pathways and Fate of Trichloro(3,3-dimethylbutyl)silane in Complex Systems

The environmental pathways and fate of this compound are governed by its chemical properties and the characteristics of the receiving environment. The primary process influencing its fate is hydrolysis, followed by sorption and potential transport.

Hydrolysis: The silicon-chlorine bond in chlorosilanes is highly susceptible to hydrolysis. harvard.edu Upon contact with water, this compound is expected to rapidly hydrolyze, replacing the three chlorine atoms with hydroxyl groups to form 3,3-dimethylbutylsilanetriol and hydrochloric acid. The bulky 3,3-dimethylbutyl group may sterically hinder the hydrolysis reaction to some extent compared to smaller alkyltrichlorosilanes, but the process is still expected to be the dominant initial transformation pathway. unm.edu The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. unm.edu

Sorption: The non-polar neohexyl group of this compound imparts hydrophobic character to the molecule. nih.gov Consequently, in aquatic environments, the parent compound and its initial hydrolysis products are likely to adsorb to suspended solids, sediments, and soil organic matter. nih.govresearchgate.net The extent of sorption is influenced by the organic carbon content of the soil or sediment, the particle size distribution, and the mineralogy of the solid phase. nih.govnih.gov The siloxane groups formed upon hydrolysis can also interact with mineral surfaces. nih.gov

Environmental Distribution Modeling: To assess the distribution of this compound in complex environmental systems, multi-compartment models can be employed. These models simulate the partitioning of the chemical between different environmental compartments such as air, water, soil, and sediment based on its physicochemical properties.

ParameterPredicted Behavior for this compoundRationale/Influencing Factors
Primary Environmental Sink Soil and SedimentHigh potential for sorption to organic matter and mineral surfaces due to its hydrophobic alkyl group and reactive silanol (B1196071) groups formed upon hydrolysis. nih.govresearchgate.net
Atmospheric Fate LowLow vapor pressure suggests limited partitioning to the atmosphere. If present, it would likely hydrolyze with atmospheric moisture.
Aquatic Fate Rapid Hydrolysis and SorptionThe trichlorosilyl (B107488) group will hydrolyze quickly in water. The resulting silanetriol and its condensation products will likely adsorb to suspended particles and sediment. harvard.eduunm.edu

Research into Degradation Mechanisms and Transformation Products of this compound

The degradation of this compound in the environment proceeds through a series of abiotic and potentially biotic processes, leading to the formation of various transformation products.

Initial Transformation: As previously mentioned, the primary and most rapid transformation is the hydrolysis of the trichlorosilyl group to a silanetriol (3,3-dimethylbutylsilanetriol). harvard.eduunm.edu This silanetriol is unstable and readily undergoes self-condensation to form polysiloxanes, which can range from linear or cyclic oligomers to complex, cross-linked polymeric networks. acs.org

Further Degradation: The ultimate environmental fate of the resulting polysiloxanes is of key interest. While the silicon-oxygen backbone of polysiloxanes is generally resistant to biodegradation, the organic side chains can be subject to degradation under certain conditions.

Abiotic Degradation: Photolytic degradation, driven by sunlight, could potentially play a role in the breakdown of the 3,3-dimethylbutyl side chain, although specific data for this compound is lacking. nih.gov

Biotic Degradation: While the bulky neohexyl group may be more resistant to microbial attack than simpler alkyl chains, biodegradation cannot be entirely ruled out. nih.gov Research on the biodegradation of structurally similar compounds suggests that initial oxidation of the alkyl chain may occur, leading to smaller, more water-soluble molecules. nih.gov

Transformation Products: The anticipated transformation products of this compound are a direct result of its degradation pathways.

Degradation StagePrimary Transformation ProductsSecondary Transformation Products
Initial Hydrolysis 3,3-dimethylbutylsilanetriol, Hydrochloric Acid-
Condensation Linear and cyclic poly(3,3-dimethylbutyl)siloxanesCross-linked poly(3,3-dimethylbutyl)siloxane networks
Further Degradation (Postulated) Oxidized derivatives of the 3,3-dimethylbutyl side chain, smaller organic acidsCarbon dioxide, water, and silica (B1680970)

The identification and quantification of these transformation products are crucial for a comprehensive environmental risk assessment, as they may have different toxicological and environmental fate profiles than the parent compound. nih.govdiva-portal.orgmdpi.com

Development of Sustainable Synthesis and Application Protocols for this compound

The traditional synthesis of organochlorosilanes often involves processes that are not aligned with the principles of green chemistry. Research is ongoing to develop more sustainable alternatives.

Sustainable Synthesis: The direct process, which reacts elemental silicon with alkyl halides at high temperatures, is a common industrial method for producing chlorosilanes. However, this process can be energy-intensive and produce byproducts. More sustainable approaches under investigation include:

Hydrosilylation: A promising alternative is the hydrosilylation of 3,3-dimethyl-1-butene (B1661986) with trichlorosilane (B8805176). mdpi.comorganic-chemistry.org This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond and can be catalyzed by various transition metals. Recent research has focused on replacing precious metal catalysts (like platinum) with more abundant and less toxic metals such as iron or copper, which would significantly improve the sustainability of the process. ucsd.edu

Catalyst and Solvent Optimization: The use of recyclable catalysts and green solvents (e.g., supercritical fluids or ionic liquids) in the synthesis process can also reduce the environmental footprint. rsc.org

Sustainable Application Protocols: In its applications, particularly as a surface modifying agent, sustainability can be enhanced by:

Minimizing Use: Developing protocols that use the minimum effective amount of the silane (B1218182) to achieve the desired surface properties.

Vapor Phase Deposition: Utilizing vapor phase deposition techniques can lead to the formation of uniform monolayers, reducing the amount of chemical required compared to solution-based methods. gelest.com

Closed-Loop Systems: In industrial settings, implementing closed-loop systems for the application process can help to capture and reuse unreacted silane.

Synthesis/Application AspectTraditional ApproachSustainable Alternative
Synthesis Direct process with alkyl halidesCatalytic hydrosilylation with non-precious metal catalysts. mdpi.comucsd.edu
Catalysts Precious metals (e.g., Platinum)Earth-abundant metals (e.g., Iron, Copper). ucsd.edu
Application Solution-based depositionVapor phase deposition, use of minimum effective quantities. gelest.com

Lifecycle Assessment Methodologies for this compound-Based Materials

LCA Framework: A standardized LCA framework, as defined by ISO 14040 and 14044, would be followed. stahl.com This involves four main phases:

Goal and Scope Definition: This phase defines the purpose of the LCA, the functional unit (e.g., 1 kg of silane-treated material with a specific performance level), and the system boundaries (e.g., cradle-to-gate or cradle-to-grave).

Life Cycle Inventory (LCI) Analysis: This involves compiling and quantifying the inputs (raw materials, energy) and outputs (emissions to air, water, and soil; waste) for each stage of the product's life. For this compound-based materials, this would include the synthesis of the silane, its application to a substrate, the use phase of the final product, and its end-of-life.

Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts. This is done by selecting impact categories (e.g., global warming potential, ozone depletion potential, ecotoxicity) and using characterization models to translate the inventory data into impact scores. researchgate.net

Methodological Considerations for Specialty Chemicals: For specialty chemicals like this compound, where detailed process data may not be readily available, predictive LCA methods can be employed in the early stages of development. acs.organnualreviews.org These methods use models to estimate environmental impacts based on molecular structure and known reaction pathways. As more data becomes available, the LCA can be refined.

LCA StageKey Considerations for this compound-Based Materials
Goal and Scope Define the specific application and performance requirements of the material.
Inventory Analysis Gather data on the synthesis of 3,3-dimethyl-1-butene and trichlorosilane, energy consumption of the hydrosilylation process, and emissions from solvent use and waste treatment.
Impact Assessment Evaluate impacts such as resource depletion (for silicon and catalyst metals), energy demand, and the ecotoxicity of the silane and its hydrolysis products. researchgate.net
Interpretation Identify hotspots in the lifecycle with the highest environmental impact and explore opportunities for improvement, such as switching to a more sustainable synthesis route or improving the durability of the final product.

Emerging Research Frontiers and Future Directions in Trichloro 3,3 Dimethylbutyl Silane Chemistry

Integration with Nanotechnology and Advanced Fabrication Techniques

The functionalization of surfaces at the nanoscale is a cornerstone of modern materials science, enabling the development of devices with enhanced performance and novel capabilities. Trichloro(3,3-dimethylbutyl)silane is a promising candidate for surface modification due to its reactive trichlorosilyl (B107488) group, which can form robust covalent bonds with hydroxylated surfaces such as silicon wafers, glass, and metal oxides. ethz.charxiv.org The bulky neopentyl group is expected to create well-defined, sterically hindered self-assembled monolayers (SAMs).

Future research will likely focus on:

Controlled Surface Patterning: Utilizing advanced fabrication techniques like dip-pen nanolithography and microcontact printing to create nanopatterned surfaces with regions of varying hydrophobicity and chemical reactivity. The bulky nature of the neopentyl group could allow for precise control over the spacing and organization of these patterns.

Modification of Nanoparticles: Functionalizing nanoparticles (e.g., silica (B1680970), titania, gold) with this compound to improve their dispersion in polymer matrices, enhance their catalytic activity, or impart specific surface properties. mdpi.com The neopentyl group can provide a stable, non-reactive shell, preventing agglomeration and improving the processability of nanocomposites.

Fabrication of Nanowires and Nanosensors: Employing this silane (B1218182) in the bottom-up fabrication of silicon nanowires and other nanostructures. wikipedia.org The controlled formation of a passivating layer with this compound could be crucial for the electronic properties and stability of these nanodevices.

Table 1: Potential Applications of this compound in Nanotechnology

Application AreaPotential Role of this compoundExpected Outcome
Nanoelectronics Formation of ultra-thin, stable gate dielectrics and passivation layers on silicon surfaces. arxiv.orgImproved device performance and longevity.
Nanocomposites Surface modification of nanofillers to enhance compatibility with polymer matrices. mdpi.comMaterials with superior mechanical and thermal properties.
Biomedical Devices Creation of biocompatible and anti-fouling surfaces on implants and biosensors. nih.govReduced immune response and enhanced device reliability.
Optical Coatings Fabrication of anti-reflective and hydrophobic coatings on optical components.Enhanced light transmission and self-cleaning properties.

Novel Catalytic Applications of this compound-Derived Species

While this compound itself is not a catalyst, it serves as a valuable precursor for the synthesis of novel catalytic species. The silicon atom can be functionalized with various catalytically active moieties, and the neopentyl group can influence the catalyst's stability, solubility, and steric environment.

Emerging research in this area includes:

Immobilized Catalysts: Grafting catalytic complexes onto silica or other solid supports functionalized with this compound derivatives. This approach combines the advantages of homogeneous and heterogeneous catalysis, allowing for easy catalyst recovery and reuse.

Frustrated Lewis Pairs (FLPs): The bulky neopentyl group could be exploited in the design of silicon-based FLPs for metal-free catalysis. rsc.org These systems are of great interest for activating small molecules like H₂, CO₂, and olefins.

Hydrosilylation Catalysts: Developing novel rhodium or platinum complexes bearing ligands derived from this compound for highly selective hydrosilylation reactions. nih.gov The steric bulk of the neopentyl group could control the regioselectivity and stereoselectivity of these important industrial processes.

A recent study on the hydrosilylation of allyl chloride with trichlorosilane (B8805176) highlighted the efficiency of a Rh(I) catalyst, achieving a high turnover number and selectivity. nih.gov This underscores the potential for developing specialized catalysts based on functionalized silanes.

Rational Design of Next-Generation Materials based on this compound

The convergence of computational modeling and experimental synthesis is accelerating the discovery of new materials with tailored properties. This compound is a versatile building block for the rational design of advanced materials.

Future research directions involve:

Hybrid Organic-Inorganic Polymers: Synthesizing novel polysiloxanes and silsesquioxanes incorporating the 3,3-dimethylbutyl group. These materials are expected to exhibit enhanced thermal stability, mechanical strength, and desirable dielectric properties.

Computational Screening: Employing density functional theory (DFT) and molecular dynamics (MD) simulations to predict the properties of materials derived from this compound before their synthesis. tandfonline.combohrium.com This computational-led approach can significantly reduce the experimental effort required to identify promising candidates for specific applications.

Machine Learning for Materials Discovery: Utilizing machine learning algorithms to analyze large datasets of silane-based materials and predict the properties of new compositions. numberanalytics.comyoutube.comconvercon.com By training models on existing data, researchers can rapidly identify promising new materials based on this compound for applications ranging from high-performance coatings to advanced dielectrics. tandfonline.com

Table 2: Comparison of Properties for Silane Precursors in Materials Design

Silane PrecursorKey FeaturePotential Application
Trichloro(methyl)silaneSmallest alkyl groupHigh cross-linking density polymers.
Trichloro(octadecyl)silaneLong alkyl chainSuperhydrophobic surfaces. mdpi.com
This compound Bulky neopentyl groupThermally stable polymers, sterically controlled surfaces.
Trichloro(phenyl)silaneAromatic groupMaterials with high refractive index and thermal stability.

Interdisciplinary Research with Biological and Environmental Sciences

The unique properties of organosilanes are finding increasing applications in the life and environmental sciences. The biocompatibility and stability of silane-based materials make them suitable for a range of interdisciplinary applications.

Potential future research includes:

Biosensors and Diagnostic Devices: Developing sensitive and selective biosensors based on surfaces functionalized with derivatives of this compound. nih.gov The neopentyl group can provide a hydrophobic and bio-inert background, reducing non-specific binding and improving the signal-to-noise ratio.

Environmental Remediation: Creating sorbent materials for the removal of organic pollutants from water. The hydrophobic neopentyl groups on the surface of a porous support like silica gel could effectively capture nonpolar contaminants. Studies on other functional silanes have shown their potential for adsorbing heavy and noble metal ions. nih.gov

Controlled Release Systems: Designing drug delivery vehicles where the release rate is controlled by the degradation of a siloxane matrix containing the 3,3-dimethylbutyl group. The steric hindrance of the neopentyl group could be used to tune the hydrolysis rate of the matrix.

The environmental fate and impact of such materials will also be a critical area of investigation to ensure their sustainable application. tandfonline.com

Predictive and High-Throughput Screening Methodologies for this compound Applications

The traditional one-at-a-time experimental approach is often too slow and costly for the rapid discovery and optimization of new materials and applications. High-throughput screening (HTS) and predictive methodologies are set to revolutionize the field of materials science.

Future efforts in this domain will likely focus on:

Combinatorial Synthesis: Developing automated platforms for the rapid synthesis of a large library of polymers and surface coatings derived from this compound and other functional co-monomers.

High-Throughput Characterization: Implementing rapid screening techniques, such as automated contact angle goniometry, spectroscopic ellipsometry, and fluorescence microscopy, to quickly evaluate the properties of the synthesized materials. A high-throughput screening system has already been developed for assessing organically modified silane-based xerogel films on porous silicon. nih.gov

Predictive Modeling: Building robust quantitative structure-property relationship (QSPR) models to predict the performance of this compound-based materials from their chemical structure. researchgate.net This will enable the in-silico screening of vast numbers of virtual compounds, guiding experimental efforts towards the most promising candidates. The integration of machine learning with experimental and computational techniques is expected to accelerate the design of new materials. numberanalytics.comconvercon.com

The development and application of these high-throughput and predictive methods will be crucial for unlocking the full potential of this compound in a timely and cost-effective manner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.